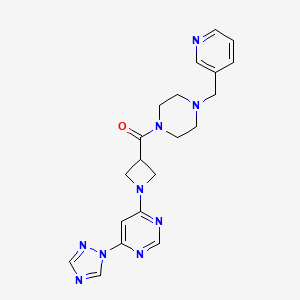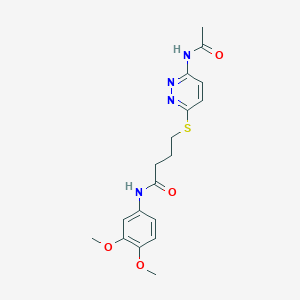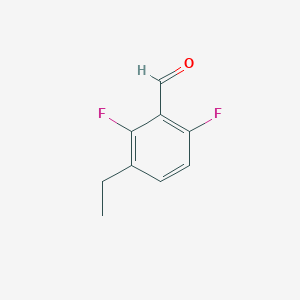
3-(4-Chloro-3-nitroanilino)-1-(4-methylphenyl)-1-propanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Chloro-3-nitroanilino)-1-(4-methylphenyl)-1-propanone, also known as 4-chloro-3-nitroanilinopropan-1-one (CNP) is an organic compound that has been used in a variety of scientific research applications. CNP is a synthetic compound that has a wide range of biochemical and physiological effects. It is primarily used in laboratory experiments to study its mechanism of action, as well as its advantages and limitations for such experiments.
Wissenschaftliche Forschungsanwendungen
CNP has been used in a variety of scientific research applications, such as in the study of enzyme inhibition, protein-protein interactions, and drug metabolism. Additionally, CNP has been used to study the effects of nitro-aromatic compounds on the environment, as well as their potential toxicity. CNP has also been used in the study of drug metabolism, as it is a metabolite of some drugs.
Wirkmechanismus
The mechanism of action of CNP is not fully understood, however, it is believed to be related to its ability to inhibit certain enzymes. CNP is known to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. Additionally, CNP has been shown to inhibit the enzyme cytochrome P450 2C9 (CYP2C9), which is involved in the metabolism of drugs.
Biochemical and Physiological Effects
CNP has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory effects, as well as analgesic and antipyretic effects. Additionally, CNP has been shown to have antithrombotic and antiplatelet effects, as well as an ability to inhibit the growth of certain types of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using CNP in laboratory experiments include its low cost, its easy availability, and its ability to inhibit certain enzymes. Additionally, CNP is relatively stable and can be stored for long periods of time. The limitations of using CNP in laboratory experiments include its potential toxicity, as well as its potential to produce false positives in certain tests.
Zukünftige Richtungen
For the use of CNP in scientific research include further studies into its mechanism of action, its effects on drug metabolism, and its potential toxicity. Additionally, further studies could be done to explore the potential uses of CNP in the treatment of certain diseases, such as cancer and inflammatory diseases. Additionally, further studies could be done to explore the potential of CNP as an environmental pollutant, as well as its potential to interact with other compounds.
Synthesemethoden
CNP is synthesized through a reaction between 3-(4-Chloro-3-nitroanilino)-1-(4-methylphenyl)-1-propanoneitroaniline and methyl propionate. This reaction is catalyzed by an acid such as sulfuric acid, and the resulting compound is CNP. The reaction is typically carried out at a temperature of around 100-150°C, and the reaction time typically ranges from 1-2 hours.
Eigenschaften
IUPAC Name |
3-(4-chloro-3-nitroanilino)-1-(4-methylphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O3/c1-11-2-4-12(5-3-11)16(20)8-9-18-13-6-7-14(17)15(10-13)19(21)22/h2-7,10,18H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHUJYECFNVIMRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CCNC2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chloro-3-nitroanilino)-1-(4-methylphenyl)-1-propanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Piperidin-1-yl-[4-[[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl]morpholin-2-yl]methanone](/img/structure/B2458946.png)
![5'-Chloro-2'-hydroxy-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B2458947.png)
![Methyl 1-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(thiophen-2-yl)methyl)piperidine-4-carboxylate](/img/structure/B2458948.png)


![1-methyl-9-(2-methylphenyl)-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2458955.png)



![(2-methoxyphenyl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2458962.png)

![1-[(E)-2-phenylethenyl]sulfonyl-4-(2,4,6-trimethoxyphenyl)-3,6-dihydro-2H-pyridine](/img/structure/B2458965.png)

